N-(2,4-Dinitronaphthalen-1-yl)acetamide

Lipophilicity Membrane permeability Drug design

N-(2,4-Dinitronaphthalen-1-yl)acetamide (CAS 91494-26-7) is a nitroaromatic acetamide derivative belonging to the class of dinitronaphthalene-based N-arylacetamides. Its molecular formula is C12H9N3O5 with a molecular weight of 275.22 g·mol⁻¹.

Molecular Formula C12H9N3O5
Molecular Weight 275.22 g/mol
CAS No. 91494-26-7
Cat. No. B3332692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitronaphthalen-1-yl)acetamide
CAS91494-26-7
Molecular FormulaC12H9N3O5
Molecular Weight275.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H9N3O5/c1-7(16)13-12-9-5-3-2-4-8(9)10(14(17)18)6-11(12)15(19)20/h2-6H,1H3,(H,13,16)
InChIKeyYQFMJUNNKVWJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dinitronaphthalen-1-yl)acetamide (CAS 91494-26-7): Core Properties and Procurement-Relevant Identity


N-(2,4-Dinitronaphthalen-1-yl)acetamide (CAS 91494-26-7) is a nitroaromatic acetamide derivative belonging to the class of dinitronaphthalene-based N-arylacetamides. Its molecular formula is C12H9N3O5 with a molecular weight of 275.22 g·mol⁻¹ [1]. The compound features a naphthalene core substituted with nitro groups at the 2- and 4-positions and an acetamide moiety at the 1-position, creating a highly electron-deficient aromatic system. Computed physicochemical properties include an XLogP3 of 2.6, a topological polar surface area (TPSA) of 121 Ų, one hydrogen bond donor, five hydrogen bond acceptors, and one rotatable bond [2]. The compound is registered under the DSSTox Substance ID DTXSID80720911 and is associated with the EPA DSSTox database, though it is not listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) .

Why N-(2,4-Dinitronaphthalen-1-yl)acetamide Cannot Be Replaced by Generic N-Arylacetamide Analogs in Structure-Sensitive Applications


The combination of the extended naphthalene π-system with the electron-withdrawing 2,4-dinitro substitution pattern imparts a unique electronic profile and reactivity landscape to N-(2,4-dinitronaphthalen-1-yl)acetamide that is not replicated by simpler analogs such as N-(2,4-dinitrophenyl)acetamide (CAS 610-53-7) or non-nitrated N-(1-naphthyl)acetamide (CAS 86-86-2) [1]. The naphthalene core provides approximately 40-fold higher lipophilicity (XLogP3 2.6 vs. 1.0) compared to the phenyl analog, significantly altering partitioning behavior in biphasic systems and membrane permeability [2]. Furthermore, the 2,4-dinitro-1-naphthyl scaffold exhibits profoundly different kinetic behavior in nucleophilic aromatic substitution reactions—with reactivity differences exceeding four orders of magnitude depending on the amine nucleophile—a property that cannot be extrapolated from dinitrophenyl or mononitro-naphthyl systems [3]. These compound-specific electronic and steric features directly impact its performance as a synthetic intermediate, charge-transfer acceptor, and mechanistic probe, making generic substitution scientifically unsound in any application where these properties are operative.

Head-to-Head and Cross-Study Comparative Evidence for N-(2,4-Dinitronaphthalen-1-yl)acetamide Selection


Lipophilicity Advantage: 1.6 Log Unit Higher XLogP3 Versus the Dinitrophenyl Analog Enables Superior Membrane Partitioning

N-(2,4-Dinitronaphthalen-1-yl)acetamide exhibits a computed XLogP3 of 2.6, compared to a value of 1.0 for N-(2,4-dinitrophenyl)acetamide (CAS 610-53-7), representing an approximate 40-fold increase in octanol–water partition coefficient [1]. This difference arises from the replacement of the benzene core with a naphthalene core while retaining the identical 2,4-dinitro substitution pattern and acetamide functionality.

Lipophilicity Membrane permeability Drug design

Nucleophilic Aromatic Substitution Reactivity: >10,000-Fold Kinetic Discrimination Between Structurally Similar Amines on the 2,4-Dinitro-1-naphthyl Scaffold

In DMSO solution, reactions of cyclic secondary amines with 2,4-dinitro-1-naphthyl ethyl ether proceed via a two-stage mechanism forming N-(2,4-dinitro-1-naphthyl) derivatives. In Stage II—the rate-determining departure of the nucleofuge—the pyrrolidine-derived system reacts approximately 11,000 times faster than the piperidine-derived system [1]. This extraordinary kinetic discrimination is attributed to steric interactions dictated by the conformational constraints of the 2,4-dinitro-1-naphthyl scaffold. By contrast, analogous reactions on the 2,4-dinitrophenyl scaffold do not exhibit comparably large differentials [2].

Nucleophilic aromatic substitution Meisenheimer complex Kinetics Leaving group

Cyclization Kinetics: Second-Order versus First-Order Rate Law Distinguishes N-(2,4-Dinitro-1-naphthyl) Amino Acids from Thio Analogs

In the base-catalyzed cyclization of 2,4-dinitronaphth-1-yl derivatives to naphthimindazol-N-oxides, N-naphthyl glycine and N-naphthyl alanine follow a second-order rate law, whereas the S-naphthyl thioglycolic acid analog follows a first-order rate law under identical conditions (10% NaOH in dioxane, spectrophotochemical monitoring) [1]. This mechanistic bifurcation demonstrates that the N-linked 2,4-dinitronaphth-1-yl scaffold enables a distinct reaction pathway involving carbanion and nitrogen anion intermediates that is not available to the S-linked analog, nor to the corresponding dinitrophenyl amino acid derivatives which cyclize via different kinetic regimes [2].

Cyclization kinetics Naphthimindazol-N-oxide Reaction mechanism Rate law

Synthetic Utility: Defined Conversion to Pharmacologically Relevant Thrombopoietin Mimic Precursors in 0.25 h

N-(2,4-Dinitronaphthalen-1-yl)acetamide can be converted to hydrazinonaphthalene and azonaphthalene thrombopoietin mimics via reaction with sulfuric acid, sodium bicarbonate, and sodium nitrite in ethanol solvent with a reaction time of 0.25 h [1]. This specific synthetic transformation is enabled by the combination of the 2,4-dinitro activation pattern and the acetamide leaving group, a reactivity profile not shared by the dinitrophenyl analog (which lacks the naphthalene core required for the target pharmacophore) or by the non-acetylated 2,4-dinitro-1-naphthalenamine (which requires additional acylation steps). The reference to 'Hydrazinonaphthalene and Azonaphthalene Thrombopoietin Mimics' in the associated literature confirms that this compound serves as a direct precursor to biologically relevant scaffolds [1].

Synthetic intermediate Thrombopoietin mimic Hydrazinonaphthalene Azonaphthalene

Regioisomeric Differentiation: 2,4-Dinitro Substitution Pattern Creates a Distinct Electronic Environment Versus the 4,5-Dinitro Isomer

The 2,4-dinitro substitution pattern on the naphthalene core positions both nitro groups on the same ring as the acetamide substituent, creating a localized, highly electron-deficient site at C-1 that is distinct from the 4,5-dinitro isomer (CAS 91494-27-8, molecular formula C12H9N3O5, MW 275.22), where the nitro groups are distributed across both rings [1]. This regioisomeric difference is expected to manifest in differential reactivity toward nucleophiles—as established by the extensive body of work on nucleophilic aromatic substitution in dinitronaphthalene systems demonstrating that substitution pattern governs both the rate and regioselectivity of Meisenheimer complex formation [2].

Regioisomer Electronic effects Nucleophilic aromatic substitution Structure–activity relationship

High-Value Application Scenarios for N-(2,4-Dinitronaphthalen-1-yl)acetamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Preferred Intermediate for Thrombopoietin Receptor Agonist Synthesis

The compound serves as a direct precursor to hydrazinonaphthalene and azonaphthalene thrombopoietin mimics, with a documented reaction time of 0.25 h under standard conditions (H₂SO₄ / NaHCO₃ / NaNO₂ / EtOH) [1]. Its 40-fold higher lipophilicity (XLogP3 2.6 vs. 1.0) compared to the dinitrophenyl analog [2] suggests superior passive membrane permeability, a critical parameter for the intracellular activity of thrombopoietin mimetic candidates. Researchers in hematopoiesis-focused drug discovery should prioritize this compound over the dinitrophenyl analog or the non-acetylated amine.

Physical Organic Chemistry: Sensitive Mechanistic Probe for Nucleophilic Aromatic Substitution Studies

The 2,4-dinitro-1-naphthyl scaffold provides an approximately 11,000-fold kinetic discrimination between pyrrolidine and piperidine nucleophiles in DMSO [3], making it an exquisitely sensitive probe for steric effects in nucleophilic aromatic substitution. This property is unmatched by the corresponding 2,4-dinitrophenyl scaffold. Researchers designing mechanistic studies of amine nucleophilicity or leaving group ability should select this compound specifically for its ability to amplify subtle steric differences into readily measurable rate differences.

Heterocyclic Chemistry: Entry Point to Naphthimindazol-N-oxide Libraries via Second-Order Cyclization

N-(2,4-dinitronaphthalen-1-yl)acetamide belongs to the N-substituted 2,4-dinitronaphth-1-yl class that undergoes base-catalyzed cyclization following second-order kinetics, leading to naphthimindazol-N-oxide derivatives [4]. This predictable second-order behavior enables straightforward kinetic modeling and reaction optimization, unlike the first-order kinetics observed with S-linked analogs. Groups synthesizing heterocyclic libraries for biological screening should specify this compound to ensure consistent, modelable cyclization behavior.

Regulatory-Conscious Procurement: Ex-EINECS Status Requires Supply Chain Planning for European Laboratories

N-(2,4-dinitronaphthalen-1-yl)acetamide is not listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) , unlike some structurally related nitroaromatics. This regulatory status means that European procurement requires notification procedures distinct from those for EINECS-listed analogs. Procurement managers should factor this into supplier selection and lead-time planning, particularly when comparing quotations that may not account for regulatory compliance costs.

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